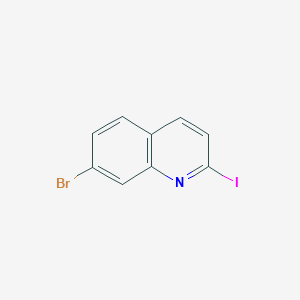

7-Bromo-2-iodoquinoline

Description

Strategic Significance of the Quinoline (B57606) Scaffold in Organic Synthesis and Heterocyclic Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the fields of organic synthesis and heterocyclic chemistry. nih.govnumberanalytics.comorientjchem.orgnumberanalytics.com This "privileged scaffold" is a common feature in a vast array of natural products, particularly alkaloids, and serves as a fundamental building block for numerous synthetic compounds with significant biological and material science applications. numberanalytics.comnumberanalytics.comrsc.orgmdpi.com Its importance is underscored by its presence in a multitude of pharmaceutical agents with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory domains. nih.govorientjchem.orgfrontiersin.orgnih.gov

The versatility of the quinoline scaffold stems from its unique electronic properties and the ability to undergo a wide range of chemical transformations. numberanalytics.comorientjchem.org The nitrogen atom in the pyridine ring influences the electron distribution, making the quinoline nucleus susceptible to both electrophilic and nucleophilic substitution reactions. orientjchem.orgfrontiersin.org This reactivity allows for the precise introduction of various functional groups at different positions, a critical aspect in the design and synthesis of novel molecules with tailored properties. researchgate.net The development of regioselective functionalization methods, including transition metal-catalyzed cross-coupling reactions and C-H activation, has further expanded the synthetic utility of the quinoline core, enabling the creation of complex molecular architectures that would be challenging to access through traditional methods. researchgate.net

Positional and Substituent Effects of Halogens in Quinoline Derivatization

The introduction of halogen atoms onto the quinoline scaffold profoundly influences its reactivity and provides handles for further molecular elaboration. The position and nature of the halogen substituent dictate the course of subsequent reactions, a crucial consideration in synthetic planning.

The electronic nature of the quinoline ring, being a π-deficient heterocycle due to the electronegative nitrogen atom, makes positions C2 and C4 susceptible to nucleophilic attack. researchgate.net Consequently, halogens at these positions are more readily displaced in nucleophilic substitution reactions and are more reactive in palladium-catalyzed cross-coupling reactions. researchgate.net Conversely, electrophilic substitution preferentially occurs on the benzene ring, typically at positions C5 and C8. orientjchem.org

The type of halogen also plays a significant role. The reactivity of aryl halides in many cross-coupling reactions follows the order I > Br > Cl, making iodo-substituted quinolines generally more reactive than their bromo or chloro counterparts. mdpi.com This differential reactivity is exploited in sequential cross-coupling reactions on di- or polyhalogenated quinolines, allowing for the stepwise and regioselective introduction of different substituents. rsc.orgresearchgate.net For instance, in a molecule containing both a bromo and an iodo substituent, the iodo group can often be selectively reacted while leaving the bromo group intact for a subsequent transformation. rsc.orgresearchgate.net

Furthermore, the presence of other substituents on the quinoline ring can modulate the reactivity of the halogen atoms through inductive and resonance effects. Electron-donating groups can increase the electron density of the ring, potentially affecting the rate and regioselectivity of reactions, while electron-withdrawing groups can have the opposite effect. beilstein-journals.orgresearchgate.net

| Halogen Position | Typical Reactivity | Common Reactions |

| C2, C4 | Prone to nucleophilic attack | Nucleophilic aromatic substitution, Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling |

| C3, C5, C6, C7, C8 | Less reactive towards nucleophiles | Suzuki, Heck, and other cross-coupling reactions (often requiring more forcing conditions) |

Overview of 7-Bromo-2-iodoquinoline as a Privileged Dihalogenated Quinoline Synthon

This compound has emerged as a particularly useful dihalogenated building block in organic synthesis. Its structure incorporates two different halogen atoms at distinct positions on the quinoline core, offering a platform for controlled and sequential functionalization.

The key to its utility lies in the differential reactivity of the iodine and bromine substituents. The carbon-iodine bond at the C2 position is generally more susceptible to oxidative addition to palladium(0) catalysts than the carbon-bromine bond at the C7 position. This allows for selective cross-coupling reactions at the C2 position, leaving the C7-bromo group available for a subsequent, different coupling reaction. This stepwise approach enables the synthesis of complex, unsymmetrically substituted quinoline derivatives with high precision.

For example, a Suzuki coupling can be performed selectively at the C2-iodo position, followed by a Sonogashira or another type of coupling at the C7-bromo position. This strategy has been successfully employed in the synthesis of various complex heterocyclic systems.

Current Research Landscape and Future Directions in Polyhalogenated Quinoline Chemistry

The field of polyhalogenated quinoline chemistry continues to be an active area of research, driven by the demand for novel and efficient synthetic methodologies to construct complex molecules. Current research focuses on several key areas:

Development of Novel Catalytic Systems: There is ongoing research into developing more efficient and selective catalysts for the cross-coupling reactions of polyhalogenated quinolines. This includes the use of earth-abundant metals and the design of sophisticated ligands that can control regioselectivity in challenging cases. mdpi.comrsc.org

C-H Functionalization: Direct C-H functionalization is a rapidly evolving field that offers a more atom- and step-economical approach to quinoline derivatization, bypassing the need for pre-installed halogens. researchgate.netrsc.org Research is focused on developing methods for the regioselective halogenation and subsequent functionalization of quinoline C-H bonds. rsc.org

Synthesis of Novel Bioactive Molecules: Polyhalogenated quinolines serve as key intermediates in the synthesis of a wide range of biologically active compounds. frontiersin.orgresearchgate.netnih.gov Researchers are continuously exploring new ways to utilize these synthons to create novel drug candidates and molecular probes. nih.gov

Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly methods for the synthesis and functionalization of quinolines, including the use of greener solvents and energy-efficient reaction conditions like microwave irradiation. nih.govrsc.org

Future directions in this field are likely to involve the integration of computational chemistry and machine learning to predict reaction outcomes and design novel catalysts. mdpi.com There will also be a continued emphasis on developing sustainable synthetic routes and expanding the scope of C-H activation methodologies to allow for even more precise and efficient construction of complex quinoline-based molecules. mdpi.com The unique properties of polyhalogenated quinolines ensure their continued importance as versatile building blocks in the pursuit of new materials and medicines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrIN |

|---|---|

Molecular Weight |

333.95 g/mol |

IUPAC Name |

7-bromo-2-iodoquinoline |

InChI |

InChI=1S/C9H5BrIN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |

InChI Key |

DRRLYZLJNPXTCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)I)Br |

Origin of Product |

United States |

Reactivity and Advanced Transformations of 7 Bromo 2 Iodoquinoline in Contemporary Organic Synthesis

Differential Reactivity of Bromo and Iodo Substituents in 7-Bromo-2-iodoquinoline

Selective Functionalization at the Iodo Position

The carbon-iodine (C-I) bond at the C2 position of the quinoline (B57606) ring is significantly more reactive than the carbon-bromine (C-Br) bond at the C7 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent chemoselectivity allows for the precise functionalization of the C2 position while leaving the C7-bromo group intact for subsequent transformations.

A variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, can be employed for this purpose. The Suzuki-Miyaura coupling, in particular, is widely used for the formation of carbon-carbon bonds. The reaction of this compound with an arylboronic acid under palladium catalysis will selectively yield the 2-aryl-7-bromoquinoline derivative. The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield, with phosphine-based ligands like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems utilizing dppf (1,1'-bis(diphenylphosphino)ferrocene) being common.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C2-Iodo Position

| Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Aryl-7-bromoquinoline |

| Alkenylboronic Acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 2-Alkenyl-7-bromoquinoline |

| Alkylboronic Acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 2-Alkyl-7-bromoquinoline |

Similarly, the Sonogashira coupling enables the introduction of alkyne moieties at the C2 position. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, reacting this compound with a terminal alkyne. The Heck reaction offers a route to introduce alkenyl substituents by reacting the iodoquinoline with an alkene in the presence of a palladium catalyst and a base.

Selective Functionalization at the Bromo Position

While direct, selective functionalization at the C7-bromo position in the presence of the more reactive C2-iodo group is challenging under standard cross-coupling conditions, it can be achieved by carefully selecting the catalytic system or by modifying the substrate. However, the more common and synthetically practical approach involves first functionalizing the C2 position. The resulting 2-substituted-7-bromoquinoline can then undergo a second cross-coupling reaction at the C7 position.

The C-Br bond, being stronger than the C-I bond, requires more forcing reaction conditions or more active catalyst systems for oxidative addition to occur. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as those used in Buchwald-Hartwig amination or advanced Suzuki couplings, are effective for activating the C-Br bond. For instance, after converting the C2-iodo group to another functionality, the remaining C7-bromo group can readily participate in Suzuki, Buchwald-Hartwig, or cyanation reactions.

Table 2: Typical Reactions for Functionalizing the C7-Bromo Position (on a 2-substituted quinoline)

| Reaction Type | Reagent | Catalyst System | Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-Substituted-7-arylquinoline |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOtBu | 2-Substituted-7-(dialkylamino)quinoline |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | - | 2-Substituted-7-cyanoquinoline |

Sequential Dual Functionalization Strategies

The differential reactivity of the iodo and bromo substituents is ideally suited for sequential, one-pot, or stepwise dual functionalization strategies to build molecular complexity. A common and powerful approach involves a two-step sequence where the C2 position is first modified via a palladium-catalyzed reaction, followed by a subsequent, distinct coupling reaction at the C7 position.

This stepwise approach allows for the introduction of two different functional groups with high regiocontrol. For example, a Suzuki-Miyaura coupling can be performed selectively at the C2-iodo position. After isolation of the 2-aryl-7-bromoquinoline intermediate, a second cross-coupling reaction, such as a Buchwald-Hartwig amination or a Sonogashira coupling, can be carried out at the C7-bromo position. This strategy provides access to a wide array of 2,7-disubstituted quinolines that would be difficult to synthesize through other means.

A representative sequential functionalization is outlined below:

Step 1 (C2 Functionalization): this compound is reacted with a terminal alkyne (e.g., phenylacetylene) under Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, Et₃N) to selectively form 7-bromo-2-(phenylethynyl)quinoline.

Step 2 (C7 Functionalization): The resulting 7-bromo-2-(phenylethynyl)quinoline is then subjected to Suzuki-Miyaura coupling conditions with a different partner, such as 4-methoxyphenylboronic acid, using a more active catalyst system (e.g., Pd(OAc)₂/SPhos) to yield 7-(4-methoxyphenyl)-2-(phenylethynyl)quinoline.

This sequential approach offers maximum flexibility in the introduction of diverse substituents.

Lithium–Halogen Exchange Reactions for Nucleophilic Substitutions and Further Derivatization

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species, which can then be trapped with various electrophiles. The rate of this exchange is significantly faster for iodine than for bromine (I > Br > Cl). This rate differential can be exploited for the selective functionalization of this compound.

Treatment of this compound with one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C or lower) results in a rapid and selective exchange at the C2-iodo position. This generates the 7-bromo-2-quinolyllithium intermediate, leaving the C7-bromo position untouched. This organolithium species is a potent nucleophile and can react with a wide range of electrophiles.

Table 3: Derivatization via Selective Lithium-Iodine Exchange

| Electrophile | Reagent | Resulting Functional Group at C2 |

|---|---|---|

| Carbon Dioxide | CO₂(s) then H₃O⁺ | Carboxylic Acid (-COOH) |

| Aldehyde/Ketone | RCHO / RCOR' | Secondary/Tertiary Alcohol (-C(OH)R(R')) |

| Dimethylformamide | DMF | Aldehyde (-CHO) |

| Alkyl Halide | R-X | Alkyl Group (-R) |

| Chlorotrimethylsilane | TMSCl | Trimethylsilyl Group (-SiMe₃) |

Performing the exchange at the less reactive C7-bromo position would require either prior functionalization of the C2 position or the use of more specialized reagents that could favor exchange at the bromine site, although selective iodine exchange is the overwhelmingly favored pathway.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Quinoline Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. The quinoline system, particularly the pyridine (B92270) ring portion, is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom. Halogens at the C2 and C4 positions are especially susceptible to displacement via the SNAr mechanism.

In this compound, the C2 position is highly activated for SNAr. A nucleophile attacks the C2 carbon, forming a stabilized anionic intermediate (a Meisenheimer-like complex), followed by the expulsion of the iodide leaving group to restore aromaticity. Although iodine is typically a better leaving group than bromine in SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack. The reactivity order can be influenced by the electronegativity of the halogen, which makes the carbon more electrophilic. However, for halogens other than fluorine, leaving group ability often becomes more significant.

The C7-bromo position, being on the carbocyclic (benzo) ring, is significantly less activated towards SNAr compared to the C2 position. Without strong electron-withdrawing groups ortho or para to the bromine, SNAr at C7 is generally not feasible under standard conditions. Therefore, nucleophilic attack will occur selectively at the C2 position.

Common nucleophiles used in SNAr reactions on 2-haloquinolines include alkoxides, thiolates, and amines. For example, reacting this compound with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) would be expected to selectively yield 7-bromo-2-methoxyquinoline.

Directed Metalation Strategies and Subsequent Electrophilic Quenching on Dihalogenated Quinolines

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) on an aromatic ring coordinates to an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an electrophile.

For a dihalogenated quinoline like this compound, a DoM strategy would typically require the prior installation of a DMG. The inherent C-H bonds of the quinoline ring are not acidic enough for direct deprotonation without a directing group, especially in the presence of halogens that can undergo lithium-halogen exchange.

A hypothetical DoM strategy could involve a 2-substituted quinoline where the substituent at C2 acts as a DMG. For instance, if the C2-iodo group were first converted to a group known to direct metalation, such as a methoxy (B1213986) (-OMe) or a secondary amide group (-CONH-R), it could potentially direct lithiation to the C3 position. However, the presence of the C7-bromo group complicates this approach, as competitive lithium-halogen exchange could still occur. A more viable strategy might involve a DMG at a different position, such as C8, to direct lithiation to the C7 position, although this would require a different starting material.

Given the high reactivity of the C2-iodo position towards both cross-coupling and lithium-halogen exchange, these methods are generally more direct for functionalizing this compound than a DoM strategy that would require additional synthetic steps to install a directing group.

Despite a comprehensive search for theoretical and computational investigations specifically focused on the chemical compound this compound, no dedicated research articles detailing its electronic structure, reactivity, conformational analysis, or reaction mechanisms were found.

General computational methodologies for studying similar halogenated quinoline derivatives are well-established in the scientific literature. These include quantum chemical methods like Density Functional Theory (DFT) for analyzing electronic properties and molecular dynamics (MD) simulations for exploring conformational landscapes. However, specific data, such as calculated frontier molecular orbital energies, electron density distributions, computationally probed reaction pathways, or kinetic isotope effect studies for this compound, are not available in the public domain.

Therefore, it is not possible to provide a detailed, data-driven article that strictly adheres to the requested outline and focuses solely on the theoretical and computational investigations of this compound. The creation of such an article would require original research and computational analysis that has not yet been published.

Theoretical and Computational Investigations of Dihalogenated Quinoline Structures and Reactivity

Structure-Reactivity Relationship (SRR) Analysis for Dihalogenated Quinoline (B57606) Derivatives

The reactivity of dihalogenated quinolines is profoundly influenced by the nature and position of the halogen substituents on the quinoline core. The interplay of inductive and resonance effects, as well as steric factors, dictates the electron density distribution within the molecule, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

In the case of 7-Bromo-2-iodoquinoline, the presence of two different halogen atoms at distinct positions of the quinoline ring system creates a unique electronic landscape. The bromine atom at the 7-position, located on the benzene (B151609) ring portion of the quinoline, primarily exerts its influence through inductive electron withdrawal and weak resonance effects. This generally deactivates the benzene ring towards electrophilic substitution compared to unsubstituted quinoline.

Conversely, the iodine atom at the 2-position, situated on the pyridine (B92270) ring, has a more complex role. While it is also an electron-withdrawing group, its larger size and greater polarizability can influence the reactivity at this position in a distinct manner. The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodine atom a potential leaving group in nucleophilic substitution reactions.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these structure-reactivity relationships. By calculating molecular properties such as electrostatic potential maps, frontier molecular orbital (HOMO-LUMO) energies, and charge distributions, researchers can predict the most likely sites for chemical reactions. For this compound, these calculations would likely indicate that the pyridine ring is more susceptible to nucleophilic attack, particularly at the 2-position, while the benzene ring would be the preferred site for electrophilic substitution, albeit with reduced reactivity due to the bromine substituent.

Table 1: Predicted Reactivity of this compound Based on General Principles of Halogenated Quinolines

| Position | Halogen | Predicted Effect on Reactivity |

| 7 | Bromine | Deactivation of the benzene ring towards electrophilic substitution. |

| 2 | Iodine | Activation of the 2-position for nucleophilic substitution; potential for the iodine to act as a leaving group. |

| Quinoline Nitrogen | - | Reduced basicity due to the electron-withdrawing effects of both halogens. |

Predictive Modeling for the Design and Synthesis of Novel Halogenated Quinoline Derivatives

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, has become an indispensable tool in the design and synthesis of novel halogenated quinoline derivatives. nih.gov These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties.

The development of a robust QSAR model for dihalogenated quinolines would involve several key steps. First, a dataset of dihalogenated quinolines with known biological activities (e.g., anticancer, antimicrobial) would be compiled. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Quantum chemical descriptors: HOMO-LUMO energies, dipole moment, atomic charges, etc.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a model that correlates a subset of these descriptors with the observed biological activity.

For the design of novel derivatives of this compound, a predictive QSAR model could be used to screen a virtual library of related compounds. By systematically modifying the substituents on the quinoline core and calculating their predicted activity using the established model, researchers can identify promising candidates for synthesis and experimental testing. This in silico screening approach significantly reduces the time and resources required for drug discovery. mdpi.com

In the context of synthesis, predictive modeling can also be applied. For instance, computational chemistry can be used to model reaction pathways and predict the feasibility and potential yields of different synthetic routes to novel halogenated quinolines. By understanding the reaction mechanisms at a molecular level, chemists can optimize reaction conditions and develop more efficient synthetic strategies.

Table 2: Key Molecular Descriptors for QSAR Modeling of Dihalogenated Quinolines

| Descriptor Type | Examples | Relevance to Reactivity and Activity |

| Electronic | HOMO-LUMO gap, Dipole moment, Atomic charges | Relates to the molecule's ability to participate in charge-transfer interactions and its overall polarity. |

| Steric | Molecular volume, Surface area, Ovality | Influences how the molecule fits into a biological target's active site. |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular structure. |

| Hydrophobic | LogP | Represents the molecule's partitioning between aqueous and lipid phases, crucial for drug absorption and distribution. |

The integration of theoretical calculations and predictive modeling provides a powerful framework for the exploration of dihalogenated quinolines. By understanding the fundamental principles that govern their structure-reactivity relationships, scientists can rationally design and synthesize novel compounds like this compound with tailored properties for a wide range of applications.

Applications of 7 Bromo 2 Iodoquinoline As a Versatile Chemical Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems via Tandem and Cascade Reactions

The unique substitution pattern of 7-Bromo-2-iodoquinoline, featuring a reactive iodo group at the 2-position and a less reactive bromo group at the 7-position, makes it an excellent candidate for tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer a highly efficient route to complex molecules.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for orchestrating such transformations. The greater reactivity of the C-I bond compared to the C-Br bond in these catalytic systems allows for selective reaction at the 2-position. For instance, a Sonogashira coupling can be performed selectively at the 2-position, introducing an alkyne moiety. This intermediate can then undergo a subsequent intramolecular cyclization, such as an iodocyclization, to form a new heterocyclic ring fused to the quinoline (B57606) core. The bromine at the 7-position remains intact throughout this sequence, available for further diversification in a subsequent step.

A notable strategy involves a tandem Suzuki reaction followed by a C-N coupling reaction to construct fused tetracyclic systems like indolo[2,3-b]quinolines. nih.govrsc.org While specific examples with this compound are not extensively documented, the principle can be readily applied. The initial Suzuki coupling would occur at the 2-position with a suitable boronic acid, followed by an intramolecular C-N bond formation involving a nitrogen nucleophile to construct the fused indole (B1671886) ring. The bromine atom at the 7-position provides a handle for introducing further complexity.

Table 1: Hypothetical Tandem Reaction Sequence Using this compound

| Step | Reaction Type | Position | Reagents and Conditions | Intermediate/Product |

| 1 | Sonogashira Coupling | C-2 | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, base (e.g., Et₃N) | 7-Bromo-2-(alkynyl)quinoline |

| 2 | Intramolecular Cyclization | - | Various (e.g., electrophilic cyclization) | Fused heterocyclic system |

| 3 | Suzuki or Buchwald-Hartwig Coupling | C-7 | Boronic acid or amine, Pd catalyst | Further functionalized fused system |

Synthesis of Multifunctionalized Quinoline Derivatives for Diverse Applications

The sequential functionalization of this compound through orthogonal palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of multifunctionalized quinoline derivatives. The distinct reactivity of the two halogen atoms allows for a programmed introduction of different substituents at the C-2 and C-7 positions.

This stepwise approach enables the creation of a diverse library of quinoline-based compounds with tailored properties for various applications, from medicinal chemistry to materials science. For example, the iodo group can be selectively displaced via a Suzuki, Stille, or Heck reaction, followed by a different cross-coupling reaction at the bromo position. This methodology provides access to quinolines bearing different aryl, heteroaryl, or vinyl groups at two distinct positions, which is often crucial for optimizing biological activity or material properties.

The synthesis of polyheterocyclic compounds can be achieved through iterative cycles of palladium-catalyzed Sonogashira coupling and iodocyclization. nih.gov this compound is an ideal starting material for such a strategy. The initial Sonogashira coupling at the 2-position, followed by cyclization, would yield a new heterocyclic ring, with the bromine at the 7-position available for the next iteration of coupling and cyclization, leading to the rapid assembly of complex, multi-heterocyclic structures. The ability to introduce a variety of substituents in a controlled manner is a key advantage of using this versatile building block.

Table 2: Orthogonal Cross-Coupling Reactions of this compound

| Reaction Order | Position | Coupling Reaction | Coupling Partner | Product |

| First | C-2 | Suzuki | Arylboronic acid | 7-Bromo-2-arylquinoline |

| Second | C-7 | Buchwald-Hartwig | Amine | 7-(Amino)-2-arylquinoline |

| First | C-2 | Heck | Alkene | 7-Bromo-2-(alkenyl)quinoline |

| Second | C-7 | Stille | Organostannane | 7-(Aryl/Alkyl)-2-(alkenyl)quinoline |

Role in Developing New Synthetic Methodologies and Reagents for Quinoline-Based Scaffolds

The unique reactivity profile of this compound makes it a valuable tool for the development of new synthetic methodologies in quinoline chemistry. Its predictable and selective reactivity allows researchers to test and refine novel catalytic systems and reaction conditions for C-I and C-Br bond functionalization.

For instance, the development of new palladium or copper catalysts with enhanced activity or selectivity can be benchmarked using substrates like this compound. The ability to achieve high yields and selectivities in the functionalization of one halogen over the other is a critical test for any new catalytic system. Furthermore, this dihalogenated quinoline can serve as a precursor for the synthesis of novel quinoline-based reagents. For example, conversion of the iodo group to a boronic ester via an iridium-catalyzed C-H borylation/halogen-metal exchange would yield a 7-bromo-2-quinolineboronic ester. This new reagent could then be used in a variety of cross-coupling reactions, expanding the synthetic chemist's toolbox for accessing complex quinoline derivatives.

The exploration of metal-free synthesis strategies for functionalized quinolines is a growing area of research. nih.gov this compound could be a key substrate in developing and validating new tandem cyclization strategies that avoid the use of transition metals, contributing to more sustainable and environmentally friendly chemical processes.

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-iodoquinoline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves halogenation of quinoline derivatives. A common approach is the direct iodination of 7-bromoquinoline using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C). Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of ICl). Ensure purity by column chromatography (silica gel, hexane/ethyl acetate gradient). For reproducibility, document solvent degassing, inert atmosphere use, and catalyst traces (e.g., CuI) .

Q. Example Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| Solvent | DMF or DCM |

| ICl Equivalents | 1.2–1.5 |

| Reaction Time | 6–12 hours |

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer : Use a combination of / NMR to confirm substitution patterns (e.g., deshielded protons at C3/C8). Mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC (≥95% peak area) with a C18 column (acetonitrile/water mobile phase). For new batches, compare melting points with literature values (±2°C tolerance). Cross-reference with IR spectroscopy for functional groups (C-Br stretch ~550 cm, C-I ~485 cm) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is light-sensitive and prone to dehalogenation. Store in amber vials under inert gas (Ar/N) at –20°C. Conduct accelerated stability studies by exposing samples to 40°C/75% relative humidity for 4 weeks and analyzing degradation via HPLC. Avoid aqueous environments due to hydrolysis risks .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected coupling patterns) may arise from solvent polarity or paramagnetic impurities. Re-run spectra in deuterated DMSO versus CDCl to assess solvent effects. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For computational validation, perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent undergoes Suzuki-Miyaura coupling more readily than bromine due to lower bond dissociation energy (C-I vs. C-Br). Use Pd(PPh) as a catalyst and track intermediates via in situ NMR (if fluorinated partners are used). Compare turnover numbers (TON) under varying ligand systems (e.g., XPhos vs. SPhos). For controversial reactivity reports, replicate experiments with controlled oxygen/moisture levels to rule out side reactions .

Q. How can researchers address gaps in the biological activity data of this compound analogs?

- Methodological Answer : Design dose-response assays (e.g., IC measurements) against target enzymes (e.g., kinases) using ATP-binding site probes. Address inconsistencies by standardizing cell lines (e.g., HEK293 vs. HeLa) and normalizing to positive controls (e.g., staurosporine). Use molecular docking (AutoDock Vina) to predict binding modes and correlate with bioactivity .

Data Contradiction & Analysis

Q. How should researchers resolve conflicting reports on the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer : Systematically vary electrophiles (e.g., NO, SOH) and analyze products via LC-MS. Perform kinetic studies (stopped-flow UV-Vis) to compare reaction rates at C4 vs. C5 positions. Use isotopic labeling () to trace regiochemical outcomes. Publish negative results to clarify literature ambiguities .

Q. What statistical approaches are recommended for analyzing inconsistent catalytic efficiency data in this compound-mediated reactions?

- Methodological Answer : Apply multivariate analysis (ANOVA) to isolate variables (e.g., temperature, catalyst loading). Use Bland-Altman plots to assess inter-lab variability. Validate outliers via Grubbs’ test (α=0.05). Share raw datasets in supplementary materials to enable meta-analyses .

Experimental Design & Innovation

Q. How to design a multi-step synthesis protocol for this compound-based libraries with high diversity?

- Methodological Answer : Employ parallel synthesis using Rink-amide resin for solid-phase intermediates. Use Design of Experiments (DoE) software (e.g., MODDE) to optimize protecting group strategies (e.g., tert-butyl vs. Fmoc). Validate scaffold diversity via principal component analysis (PCA) of physicochemical descriptors (logP, PSA) .

Q. What emerging computational methods can predict the photophysical properties of this compound derivatives?

- Methodological Answer :

Use time-dependent DFT (TD-DFT) with CAM-B3LYP functional to simulate UV-Vis spectra. Compare with experimental data to refine solvation models (e.g., COSMO-RS). Machine learning (e.g., graph neural networks) can predict fluorescence quantum yields from structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.